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Compound of Interest

Compound Name: Pirazolac

Cat. No.: B1218070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pirazolac (also known as ZK-76604) is a non-steroidal anti-inflammatory drug (NSAID)

belonging to the pyrazole class of compounds.[1] Like other NSAIDs, its therapeutic effects are

derived from its inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis

of prostaglandins, lipid compounds that mediate inflammation and pain.[2] This technical guide

provides a comprehensive overview of the known physicochemical properties and solubility of

Pirazolac, intended to support research and development activities.

Physicochemical Properties
A summary of the core physicochemical properties of Pirazolac is presented below. These

parameters are crucial for understanding the drug's behavior in biological systems and for

formulation development.
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Property Value Source

IUPAC Name

2-[4-(4-chlorophenyl)-1-(4-

fluorophenyl)pyrazol-3-yl]acetic

acid

[3]

Chemical Formula C₁₇H₁₂ClFN₂O₂ [3]

Molecular Weight 330.74 g/mol [1]

Melting Point
148-149 °C (from ethanol +

water)

135-136 °C (from toluene)

pKa Data not available

logP Data not available

Solubility in DMSO Soluble

Aqueous Solubility Data not available

Ethanol Solubility
Data not available (crystallized

from ethanol/water mixture)

Solubility Profile
Detailed quantitative data on the solubility of Pirazolac in common pharmaceutical solvents

such as water and ethanol is not readily available in the public domain. However, its

preparation from a mixture of ethanol and water suggests some degree of solubility in these

solvents. The compound is reported to be soluble in dimethyl sulfoxide (DMSO). The lack of

precise aqueous solubility data is a significant gap for formulation and biopharmaceutical

assessment.

Mechanism of Action: Inhibition of Prostaglandin
Synthesis
Pirazolac exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes,

specifically COX-1 and COX-2. These enzymes are responsible for the conversion of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/51222
https://pubchem.ncbi.nlm.nih.gov/compound/51222
https://www.drugfuture.com/chemdata/pirazolac.html
https://www.benchchem.com/product/b1218070?utm_src=pdf-body
https://www.benchchem.com/product/b1218070?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

By blocking this pathway, Pirazolac reduces the production of these pro-inflammatory

molecules.

Prostaglandin Synthesis Pathway and Inhibition by
Pirazolac
The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition

by Pirazolac.
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Caption: Inhibition of COX-1 and COX-2 by Pirazolac in the prostaglandin synthesis pathway.

Experimental Protocols
While specific experimental protocols for determining the physicochemical properties of

Pirazolac are not detailed in the available literature, standard methodologies for characterizing

non-steroidal anti-inflammatory drugs (NSAIDs) can be applied.

Melting Point Determination (Capillary Method)
A common and straightforward method for determining the melting point of a crystalline solid

like Pirazolac is the capillary melting point technique.

Start Prepare Dry, Powdered
Pirazolac Sample

Load Sample into
Capillary Tube

Place Capillary in
Melting Point Apparatus

Heat Sample at a
Controlled Rate

Observe and Record
Melting Range End
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Caption: Workflow for Melting Point Determination.

pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of an ionizable drug such as Pirazolac, which contains a

carboxylic acid moiety, can be determined by potentiometric titration. This involves titrating a

solution of the compound with a standard solution of a base and monitoring the pH.

Start

Dissolve Pirazolac in a
Suitable Solvent (e.g., water/cosolvent)

Titrate with a Standardized
Base (e.g., NaOH)

Record pH after Each
Addition of Titrant

Plot pH vs. Volume of Titrant

Identify the Half-Equivalence
Point (pH = pKa)

End
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Caption: Workflow for pKa Determination by Potentiometric Titration.

logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical

parameter for predicting its absorption and distribution. The shake-flask method is a classic

approach for its determination.
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Caption: Workflow for logP Determination via the Shake-Flask Method.

Conclusion
Pirazolac is a pyrazole-based NSAID with a well-understood mechanism of action targeting the

COX enzymes. While its fundamental chemical identity is established, a comprehensive

understanding of its physicochemical properties is hampered by the lack of publicly available

quantitative data on its solubility, pKa, and logP. The experimental protocols outlined in this

guide provide a framework for obtaining these critical parameters, which are essential for

advancing the research and development of Pirazolac as a therapeutic agent.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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